Cas no 1132666-88-6 (N-methylethane-1-sulfonohydrazide)

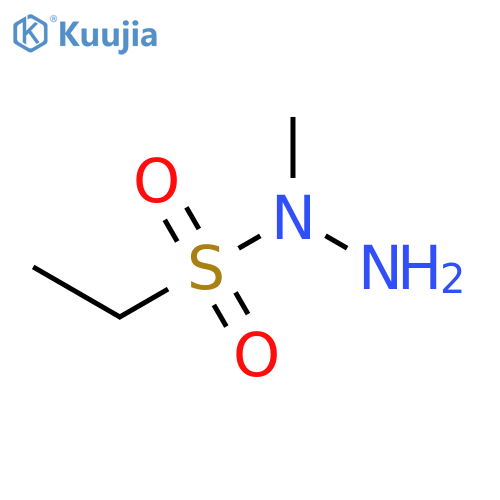

1132666-88-6 structure

商品名:N-methylethane-1-sulfonohydrazide

CAS番号:1132666-88-6

MF:C3H10N2O2S

メガワット:138.188699245453

MDL:MFCD30654398

CID:5612450

PubChem ID:54298643

N-methylethane-1-sulfonohydrazide 化学的及び物理的性質

名前と識別子

-

- 1132666-88-6

- EN300-3395527

- N-methylethane-1-sulfonohydrazide

-

- MDL: MFCD30654398

- インチ: 1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3

- InChIKey: OBWAYRLYJHUTAT-UHFFFAOYSA-N

- ほほえんだ: S(CC)(N(C)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 138.04629874g/mol

- どういたいしつりょう: 138.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

N-methylethane-1-sulfonohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3395527-5.0g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95.0% | 5.0g |

$2732.0 | 2025-03-18 | |

| Enamine | EN300-3395527-0.25g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95.0% | 0.25g |

$466.0 | 2025-03-18 | |

| Aaron | AR0284B5-500mg |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 500mg |

$1036.00 | 2025-02-15 | |

| Aaron | AR0284B5-2.5g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 2.5g |

$2566.00 | 2023-12-16 | |

| Enamine | EN300-3395527-5g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 5g |

$2732.0 | 2023-09-03 | |

| Enamine | EN300-3395527-0.5g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95.0% | 0.5g |

$735.0 | 2025-03-18 | |

| Aaron | AR0284B5-50mg |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 50mg |

$325.00 | 2025-02-15 | |

| Aaron | AR0284B5-5g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 5g |

$3782.00 | 2023-12-16 | |

| Aaron | AR0284B5-10g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 10g |

$5597.00 | 2023-12-16 | |

| Enamine | EN300-3395527-1g |

N-methylethane-1-sulfonohydrazide |

1132666-88-6 | 95% | 1g |

$943.0 | 2023-09-03 |

N-methylethane-1-sulfonohydrazide 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1132666-88-6 (N-methylethane-1-sulfonohydrazide) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量